molecular formula C5H11ClFNO B1459815 (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride CAS No. 1638761-46-2

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride

Cat. No.: B1459815
CAS No.: 1638761-46-2
M. Wt: 155.60 g/mol
InChI Key: ZWYUPOATRRHOKQ-JBUOLDKXSA-N
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Description

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride is a chemical compound with a unique structure that includes a fluorine atom and a methoxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxide ion.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups can be substituted under appropriate conditions using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group influences its pharmacokinetic properties. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural analogs and derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3-Fluoro-4-hydroxypyrrolidine hydrochloride
  • (3S,4R)-3-Fluoro-4-ethoxypyrrolidine hydrochloride
  • (3S,4R)-3-Fluoro-4-methylpyrrolidine hydrochloride

Uniqueness

(3S,4R)-3-Fluoro-4-methoxypyrrolidine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications.

Properties

CAS No.

1638761-46-2

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

IUPAC Name

(3R,4S)-3-fluoro-4-methoxypyrrolidine;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1

InChI Key

ZWYUPOATRRHOKQ-JBUOLDKXSA-N

SMILES

COC1CNCC1F.Cl

Isomeric SMILES

CO[C@H]1CNC[C@H]1F.Cl

Canonical SMILES

COC1CNCC1F.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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